molecular formula C11H9N5O B11674345 N'-[(Z)-pyridin-2-ylmethylidene]pyrazine-2-carbohydrazide

N'-[(Z)-pyridin-2-ylmethylidene]pyrazine-2-carbohydrazide

Cat. No.: B11674345
M. Wt: 227.22 g/mol
InChI Key: FWFOFBMNMJJKEQ-CHHVJCJISA-N
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Description

N’-[(Z)-(PYRIDIN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE is a compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a pyridine ring and a pyrazine ring, connected through a hydrazone linkage. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(PYRIDIN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE typically involves the condensation reaction between pyrazine-2-carbohydrazide and pyridine-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization from ethanol.

Industrial Production Methods

In an industrial setting, the synthesis of N’-[(Z)-(PYRIDIN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(PYRIDIN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine linkage.

    Substitution: The pyridine and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield hydrazine derivatives.

Scientific Research Applications

N’-[(Z)-(PYRIDIN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Coordination Chemistry: The compound can act as a ligand to form coordination complexes with transition metals, which are studied for their catalytic and magnetic properties.

    Material Science:

Mechanism of Action

The mechanism of action of N’-[(Z)-(PYRIDIN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The pyridine and pyrazine rings can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’-[(DI(PYRIDIN-2-YL)METHYLENE)PYRAZINE-2-CARBOHYDRAZIDE

Uniqueness

N’-[(Z)-(PYRIDIN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of both pyridine and pyrazine rings, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

N-[(Z)-pyridin-2-ylmethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C11H9N5O/c17-11(10-8-12-5-6-14-10)16-15-7-9-3-1-2-4-13-9/h1-8H,(H,16,17)/b15-7-

InChI Key

FWFOFBMNMJJKEQ-CHHVJCJISA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N\NC(=O)C2=NC=CN=C2

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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